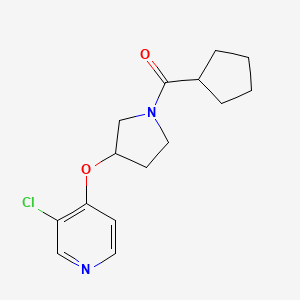
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Naphthyridine derivatives have been synthesized and evaluated for their antibacterial properties. Compounds with substituted cyclic amino groups at specific positions have shown significant antibacterial activity against various strains, indicating the potential of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Cytotoxic Activity
Several studies have focused on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against cancer cell lines. These compounds have demonstrated potent growth inhibitory properties and have been tested for their efficacy in vivo against tumor models, suggesting their utility in cancer treatment (Deady et al., 2003).
Antimicrobial Properties
The incorporation of peptide linkages into chiral linear carboxamides of naphthyridine derivatives has been explored, with synthesized compounds showing antimicrobial properties. This indicates their potential application in combating microbial infections (Khalifa et al., 2016).
Ligand Design for Metal Complexes
Research has also delved into the synthesis of naphthyridine derivatives for use as ligands in metal complexes, aiming to enhance electronic absorption and provide functional tethers for anchoring to semiconductor surfaces. This application is critical in the field of materials science for developing new materials with tailored optical properties (Zong et al., 2008).
Tumor Pharmacokinetics
The pharmacokinetics and distribution of naphthyridine anti-cancer agents in tumor-bearing mice have been studied to understand the relationship between compound structure, lipophilicity, and antitumor activity. These studies offer insights into the optimization of naphthyridine derivatives for enhanced antitumor efficacy (Lukka et al., 2012).
properties
IUPAC Name |
7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-7-10-19(11-8-16)29-26(33)22-14-30(25-21(24(22)32)12-9-18(3)27-25)15-23(31)28-20-6-4-5-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWQZPBIJVAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

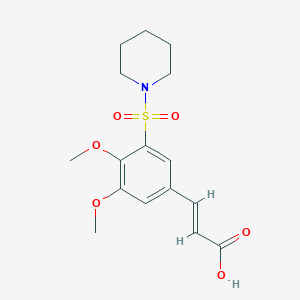


![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)
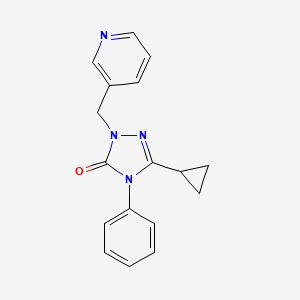

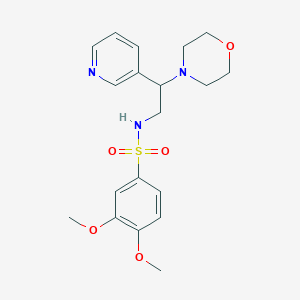

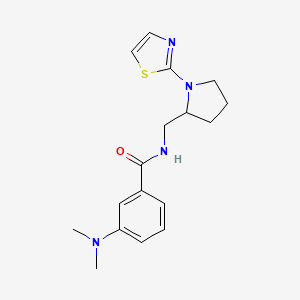
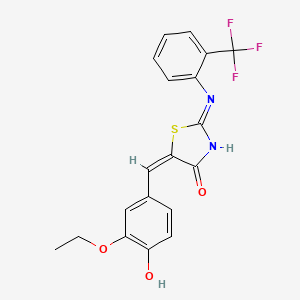
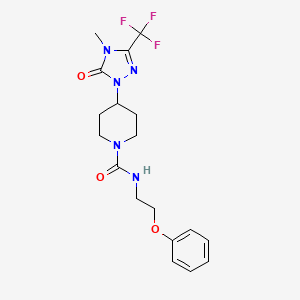
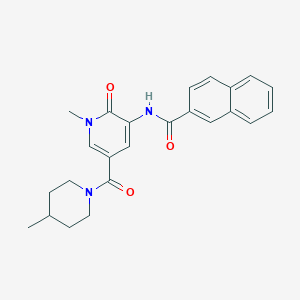
![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)
